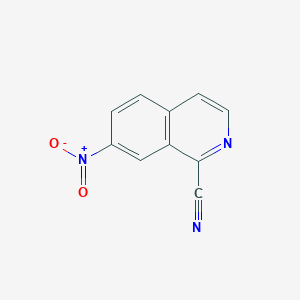

7-Nitroisoquinoline-1-carbonitrile

Description

The Strategic Importance of Isoquinoline (B145761) Derivatives in Chemical Research

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govwisdomlib.orgrsc.org Its derivatives are found in a vast array of natural products, particularly alkaloids, and exhibit a broad spectrum of pharmacological activities. ijcrr.comamerigoscientific.com This has made the isoquinoline scaffold an attractive template for the design and synthesis of new therapeutic agents. nih.govwisdomlib.org

The versatility of the isoquinoline core allows for functionalization at various positions, leading to a diverse library of compounds with a wide range of biological effects, including antimicrobial, anti-inflammatory, and antitumor properties. wisdomlib.orgamerigoscientific.com The development of novel synthetic methodologies for the construction and modification of the isoquinoline skeleton remains an active area of research, underscoring its continued importance in the quest for new and effective drugs. nih.govrsc.org

The Role of Nitrile and Nitro Functionalities in Synthetic Chemistry

The introduction of nitrile (-C≡N) and nitro (-NO2) groups onto the isoquinoline scaffold at the 1- and 7-positions, respectively, imparts unique chemical properties to the molecule, opening up a wide range of synthetic possibilities.

The nitrile group is a highly versatile functional group in organic synthesis. ebsco.comfiveable.me Its strong electron-withdrawing nature and linear geometry influence the electronic properties and reactivity of the parent molecule. The carbon-nitrogen triple bond serves as a reactive site for various transformations. ebsco.com Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. fiveable.mewikipedia.org This ability to be converted into other key functional groups makes the nitrile a valuable synthetic intermediate. ebsco.comnumberanalytics.com

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. fiveable.mewikipedia.org Its presence on an aromatic ring, such as the isoquinoline system, significantly deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. wikipedia.org This property is particularly useful for introducing nucleophiles at specific positions on the aromatic core. Furthermore, the nitro group can be readily reduced to an amino group (-NH2), a key functional group in many biologically active molecules and a versatile handle for further synthetic modifications. wikipedia.orgwiley.com The chemistry of nitro compounds has been extensively studied and continues to be a rich field for discovering new synthetic methodologies. scispace.comnih.gov

Current Research Landscape and Underexplored Facets of 7-Nitroisoquinoline-1-carbonitrile

A comprehensive review of the current scientific literature reveals that while the constituent components of this compound are well-studied, the compound itself remains a largely unexplored entity. There is a notable lack of specific research detailing its synthesis, characterization, and potential applications.

The research landscape for related compounds, however, provides a strong foundation for predicting the potential utility of this compound. For instance, studies on various nitroisoquinolines and isoquinoline carbonitriles suggest that this compound could serve as a valuable building block in several areas:

Medicinal Chemistry: Given the established pharmacological importance of the isoquinoline scaffold, this compound could be a precursor to novel therapeutic agents. The nitro group could be reduced to an amine, and the nitrile group could be hydrolyzed or reduced to introduce diverse functionalities, leading to a library of new isoquinoline derivatives for biological screening.

Materials Science: The highly polarized nature of the molecule, due to the presence of both the nitro and nitrile groups, suggests potential applications in the development of novel organic materials with interesting electronic and photophysical properties.

The lack of dedicated research on this compound represents a significant gap in the field of heterocyclic chemistry. Future research efforts should be directed towards the development of efficient synthetic routes to this compound, followed by a thorough investigation of its reactivity and physical properties. Such studies would undoubtedly unlock the full potential of this intriguing molecule and contribute to the advancement of organic synthesis and related disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5N3O2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

7-nitroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5N3O2/c11-6-10-9-5-8(13(14)15)2-1-7(9)3-4-12-10/h1-5H |

InChI Key |

PVWYIIGNNJBSOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Nitroisoquinoline 1 Carbonitrile and Analogous Scaffolds

Classical Approaches to Isoquinoline (B145761) Core Construction

Traditional methods for isoquinoline synthesis have been well-established for over a century and remain valuable tools in organic synthesis. These methods often involve the cyclization of acyclic precursors.

Adaptations of Ring-Forming Reactions for Isoquinoline Synthesis

Several named reactions are cornerstones of isoquinoline synthesis, each with its own set of advantages and substrate requirements.

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.orgslideshare.netjk-sci.com The resulting dihydroisoquinolines can then be aromatized to the corresponding isoquinolines. nrochemistry.comjk-sci.com The success of this reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups enhancing the reaction's efficiency. nrochemistry.comjk-sci.com For the synthesis of a 7-nitro substituted isoquinoline, this would typically involve starting with a β-(meta-nitrophenyl)ethylamide. The cyclization would then preferentially occur para to the nitro group, leading to the desired 7-nitro-3,4-dihydroisoquinoline (B1308824) intermediate. Subsequent oxidation would yield the 7-nitroisoquinoline (B179579) core.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgarkat-usa.orgyoutube.com Similar to the Bischler-Napieralski reaction, the electronic properties of the aryl ring influence the reaction conditions. wikipedia.org To construct a 7-nitroisoquinoline scaffold, a β-(meta-nitrophenyl)ethylamine would be the logical starting material. The subsequent aromatization of the resulting tetrahydroisoquinoline would be necessary to obtain the desired isoquinoline. Microwave-assisted Pictet-Spengler reactions have been shown to improve yields and reduce reaction times. organic-chemistry.org

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comwikipedia.orgorganicreactions.orgresearchgate.net The reaction typically proceeds in two stages: the formation of the Schiff base followed by the ring closure. organicreactions.orgresearchgate.net The use of a meta-nitrobenzaldehyde as the starting material would be the logical approach to introduce the nitro group at the desired position.

| Reaction | Starting Material Example for 7-Nitroisoquinoline | Key Reagents | Intermediate |

| Bischler-Napieralski | β-(3-Nitrophenyl)ethylamide | POCl₃, P₂O₅ nrochemistry.comorganic-chemistry.org | 7-Nitro-3,4-dihydroisoquinoline |

| Pictet-Spengler | β-(3-Nitrophenyl)ethylamine | Aldehyde/Ketone, Acid wikipedia.org | 7-Nitro-1,2,3,4-tetrahydroisoquinoline |

| Pomeranz-Fritsch | 3-Nitrobenzaldehyde & 2,2-diethoxyethylamine (B48651) thermofisher.comwikipedia.org | H₂SO₄ thermofisher.comwikipedia.org | 7-Nitroisoquinoline |

Nitration Strategies for Introducing Nitro Groups onto Isoquinoline Systems

Direct nitration of the pre-formed isoquinoline ring is a common strategy. The position of nitration is directed by the electronic properties of the heterocyclic system. Under standard nitrating conditions (a mixture of nitric and sulfuric acids), the electrophilic attack occurs on the benzo-ring of the isoquinoline nucleus. The protonated quinolinium species is the entity that is attacked, leading to substitution primarily at the 5- and 8-positions. stackexchange.com

However, to achieve nitration at the 7-position, one would typically start with a precursor already containing a directing group or utilize a multi-step sequence. An alternative is the use of milder, more selective nitrating agents. For instance, nucleophilic nitration methods have been explored for aza-aromatic compounds. dtic.milntis.gov Another approach involves the nitration of a Reissert compound, which can lead to regiospecific functionalization. elsevierpure.com

Reissert Chemistry for the Installation of 1-Carbonitrile Moieties

The Reissert reaction is a powerful method for introducing a substituent at the C1 position of isoquinolines. wikipedia.org The reaction involves the treatment of isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (a 1-cyano-2-acyl-1,2-dihydroisoquinoline). wikipedia.orgclockss.org This intermediate can then be treated with a base to remove the acyl group and rearomatize the ring, yielding the 1-cyanoisoquinoline.

For the synthesis of 7-Nitroisoquinoline-1-carbonitrile, this would involve performing the Reissert reaction on a 7-nitroisoquinoline substrate. The use of trimethylsilyl cyanide with a catalytic amount of aluminum chloride has been reported as an efficient method for the formation of Reissert compounds. clockss.org Asymmetric Reissert reactions have also been developed to produce chiral 1-substituted isoquinolines. researchgate.net

Contemporary Catalytic Routes to Isoquinoline-Carbonitrile Frameworks

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed C-H Functionalization for Annulation

Transition-metal catalysis, particularly with rhodium and ruthenium, has emerged as a powerful tool for the construction of isoquinoline scaffolds through C-H activation and annulation. acs.orgnih.govscilit.com These methods often involve the reaction of a substituted arene containing a directing group with an alkyne or another coupling partner. For example, Rh(III)-catalyzed C-H activation of a benzaldehyde-derived hydrazone followed by annulation with an alkyne can lead to highly substituted isoquinolines. acs.org This approach offers a convergent and atom-economical route to complex isoquinoline derivatives. The synthesis of isoquinoline-1-carboxylates has been achieved via Ru-catalyzed C-H functionalization of phenylglycine derivatives. scilit.com

| Catalyst | Starting Materials | Key Features |

| Rhodium(III) | Benzaldehyde-derived hydrazone, alkyne | Oxidant-free, C-C and C-N bond formation acs.org |

| Ruthenium(II) | Phenylglycine derivatives | Direct C-H functionalization scilit.com |

| Copper(II)/Iron(III) | N-protected tetrahydroisoquinolines, indoles | Direct C-H functionalization for C-C bond formation acs.org |

Radical Cascade Reactions in Isoquinoline Synthesis

Radical cascade reactions have gained prominence as a method for the synthesis of complex heterocyclic systems, including isoquinoline derivatives. rsc.orgresearchgate.netrsc.orgnih.gov These reactions often involve the generation of a radical species that undergoes a series of intramolecular and intermolecular additions to construct the desired framework. For instance, the radical cascade cyclization of N-alkyl-N-methacryloylbenzamides can be initiated by various radical precursors to form isoquinoline-1,3(2H,4H)-diones. rsc.orgnih.gov While not directly leading to this compound, these methods highlight the potential of radical chemistry to construct the core isoquinoline ring system, which could then be further functionalized. Photocatalytic methods have also been employed to generate radicals for the synthesis of isoquinolinediones. acs.org

Targeted Synthesis of this compound

The synthesis of a specifically substituted molecule like this compound requires precise control over reaction pathways and substituent placement. The strategies can be broadly categorized into direct construction of the substituted ring system or modification of a pre-formed isoquinoline core.

Direct Synthetic Pathways and Reaction Optimization

Directly constructing the this compound scaffold in a single or few-step sequence is a highly desirable goal. Modern synthetic methods offer plausible, albeit undemonstrated, routes. One such approach could be a variation of the method developed for constructing highly substituted isoquinolines by trapping metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu

A hypothetical direct synthesis could involve the lithiation of an appropriately substituted precursor, such as 2-(cyanomethyl)-4-nitrobenzaldehyde imine, followed by intramolecular cyclization. The optimization of such a reaction would be critical and would involve screening various parameters to maximize the yield of the desired product while minimizing side reactions.

Table 2: Hypothetical Reaction Optimization for Direct Synthesis

Functional Group Interconversions from Precursor Molecules

Functional Group Interconversion (FGI) is a fundamental strategy in organic synthesis, involving the conversion of one functional group into another. imperial.ac.ukscribd.com This approach is highly relevant for the synthesis of this compound, where either the nitro group or the nitrile group could be introduced onto a pre-existing isoquinoline scaffold.

One pathway involves the nitration of isoquinoline-1-carbonitrile (B74398). This requires careful selection of nitrating agents and conditions to favor substitution at the C-7 position. A second pathway could start from a 7-nitroisoquinoline derivative, such as 7-nitroisoquinolin-1(2H)-one, which is a known compound. georganics.sk The carbonyl group could potentially be converted to the 1-carbonitrile. For instance, conversion to a 1-chloro or 1-triflate intermediate followed by nucleophilic substitution with a cyanide source (e.g., NaCN or KCN) is a standard method for introducing a nitrile group onto a heterocyclic ring. The nitro group itself is a versatile handle for other transformations, such as reduction to an amine, which can then be used in further synthetic steps. nih.gov

Table 3: Key Functional Group Interconversion (FGI) Strategies

Regioselective Control in Nitro-Substituted Isoquinoline Synthesis

Achieving the desired 7-nitro substitution pattern is arguably the most significant challenge in synthesizing this compound. Electrophilic aromatic substitution on the isoquinoline ring is complex, and the position of substitution is highly dependent on the reaction conditions and the presence of other substituents.

Studies on the nitration of related heterocyclic systems, such as tetrahydroquinoline, provide valuable insights. researchgate.netedepositireland.ie The protonation state of the ring nitrogen under acidic nitrating conditions plays a crucial role in directing the incoming electrophile. edepositireland.ie For a neutral tetrahydroquinoline ring, nitration can be directed to the 6-position. However, under acidic conditions where the amine is protonated, the substitution pattern changes. researchgate.net Protecting the nitrogen atom with various groups (e.g., acetyl, trifluoroacetyl) can alter the electronic and steric environment, thereby controlling the regioselectivity of the nitration. researchgate.net

For the synthesis of this compound, direct nitration of isoquinoline-1-carbonitrile would likely yield a mixture of isomers. The electron-withdrawing nature of the nitrile group at C-1 would deactivate the pyridine (B92270) ring and direct substitution to the benzene (B151609) ring, primarily at the C-5 and C-8 positions. Achieving substitution at C-7 would likely require a multi-step approach, possibly involving a blocking/directing group strategy to force the nitration to the desired position before revealing the final functionality. A one-pot procedure for preparing 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline demonstrates that careful control of temperature and solvent can achieve specific substitution patterns. orgsyn.org This highlights the importance of empirical optimization for achieving regioselective control.

Table 4: Factors Influencing Regioselectivity of Nitration

Reaction Chemistry and Advanced Derivatization of 7 Nitroisoquinoline 1 Carbonitrile

Nucleophilic Aromatic Substitution Dynamics

The electron-withdrawing nature of the nitro group and the nitrogen atom in the isoquinoline (B145761) ring system renders the molecule susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov This is particularly true for positions ortho and para to the nitro group. organic-chemistry.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) at the Nitro-Bearing Position

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroarenes. organic-chemistry.orgwikipedia.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org In the context of 7-nitroisoquinoline-1-carbonitrile, VNS reactions offer a direct route to introduce substituents at the C-8 position, which is ortho to the activating nitro group.

The mechanism of VNS typically proceeds through the following steps:

Nucleophilic Addition: A carbanion, stabilized by an electron-withdrawing group and bearing a leaving group, attacks the electron-deficient aromatic ring to form a Meisenheimer-type adduct. nih.gov

Base-Induced Elimination: A base facilitates the elimination of the leaving group from the intermediate, leading to the formation of a nitrobenzylic carbanion. organic-chemistry.org

Protonation: Acidic workup protonates the carbanion to yield the final substituted product. organic-chemistry.org

VNS reactions are known to be highly regioselective, with substitution occurring predominantly at the positions activated by the nitro group. organic-chemistry.orgnih.gov For this compound, this would direct incoming nucleophiles to the C-8 position. The reaction is generally faster than conventional SNAr reactions where a halogen is the leaving group. kuleuven.be

| VNS Reaction Parameters | |

| Substrate | This compound |

| Position of Attack | C-8 (ortho to the nitro group) |

| Typical Nucleophiles | Carbanions with a leaving group (e.g., chloromethyl phenyl sulfone) |

| Key Steps | Nucleophilic addition, base-induced elimination, protonation |

SNAr Reactions on Activated Isoquinoline Halide Precursors

While VNS allows for direct C-H functionalization, Nucleophilic Aromatic Substitution (SNAr) on halogenated precursors provides an alternative and often complementary approach. In this strategy, a halogen atom, typically chlorine or fluorine, is first introduced at a position activated by the nitro group. This halogen then serves as a leaving group in a subsequent substitution reaction with a nucleophile. nih.gov

For the synthesis of derivatives of this compound, a precursor such as 8-halo-7-nitroisoquinoline-1-carbonitrile could be employed. The SNAr mechanism involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion. nih.gov

The rate of SNAr reactions is significantly influenced by the electron-withdrawing strength of the activating groups and the nature of the leaving group. masterorganicchemistry.com The presence of the nitro group is crucial for the stabilization of the Meisenheimer intermediate, thereby facilitating the reaction. nih.gov

| SNAr Reaction on Halide Precursors | |

| Example Precursor | 8-Halo-7-nitroisoquinoline-1-carbonitrile |

| Position of Substitution | C-8 |

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex |

| Driving Force | Restoration of aromaticity |

Transformations of the Nitrile Group at Position 1

The nitrile group at the C-1 position of this compound is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net

Hydrolysis and Related Conversions to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. youtube.com

Partial Hydrolysis to Amides: Careful hydrolysis of the nitrile group, often under mildly acidic or basic conditions, can be controlled to stop at the amide stage. youtube.com This would yield 7-nitroisoquinoline-1-carboxamide.

Complete Hydrolysis to Carboxylic Acids: More vigorous conditions, such as strong acid or base with heating, lead to the complete hydrolysis of the nitrile to a carboxylic acid. youtube.comorganic-chemistry.org In this case, 7-nitroisoquinoline-1-carboxylic acid would be formed.

The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. youtube.com Protonation of the nitrogen atom in acidic media enhances the electrophilicity of the nitrile carbon. youtube.com

Reduction Pathways to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde.

Reduction to Amines: A variety of reducing agents can be used to convert the nitrile to a primary amine (aminomethyl group). Common reagents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. organic-chemistry.org This transformation would produce (7-nitroisoquinolin-1-yl)methanamine. It is important to select a reducing agent that does not also reduce the nitro group. While powerful hydrides like LiAlH₄ will reduce both functionalities, other methods like catalytic hydrogenation can sometimes be selective depending on the catalyst and conditions. reddit.com

Partial Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to the aldehyde. This would yield 7-nitroisoquinoline-1-carbaldehyde.

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a pathway to synthesize heterocyclic systems. wikipedia.org A common example is the [3+2] cycloaddition with azides to form tetrazoles.

Reactivity of the Nitro Group at Position 7

The nitro group at the 7-position is a key functional handle, susceptible to reduction and capable of activating the aromatic ring towards nucleophilic attack.

Chemoselective Reduction to Amino-Isoquinoline Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in the derivatization of this compound. This conversion is significant as the resulting amino group can serve as a nucleophile or be further modified. uni-rostock.de The process involves the transformation of the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in various subsequent reactions. uni-rostock.de

The reduction of aromatic nitro compounds can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, with the final product depending on the choice of reducing agent and reaction conditions. numberanalytics.com

Table 1: Examples of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Varies | Amine |

| SnCl₂, HCl | Varies | Amine |

| Fe, NH₄Cl | Varies | Amine |

| Na₂S₂O₄ | Varies | Amine |

This table presents common reducing agents used for the conversion of nitro groups to amines. The specific conditions for the reduction of this compound would require experimental optimization.

Nucleophilic Additions to the Nitro-Activated Ring

The potent electron-withdrawing capacity of the nitro group significantly activates the isoquinoline ring for nucleophilic attack. nih.govnih.gov This activation facilitates the addition of nucleophiles to the electron-deficient aromatic system, leading to the formation of Meisenheimer-type adducts as intermediates. nih.gov The stability of these intermediates is enhanced by the delocalization of the negative charge by the nitro group. nih.gov

Reactions of nitroarenes with nucleophiles can occur either through a direct nucleophilic attack to form a σ-adduct or via a single-electron transfer mechanism to generate a radical-ion pair. nih.gov The presence of the nitro group can also facilitate the displacement of other groups on the aromatic ring by nucleophiles in what is known as nucleophilic aromatic substitution (SNAr). numberanalytics.com In some cases, the nitro group itself can act as a leaving group. uni-rostock.denih.gov

Further Functionalization of the Isoquinoline Ring System

Beyond the reactivity of the nitro group, the isoquinoline scaffold of this compound can be further functionalized through various reactions, although the strong deactivating effect of the nitro and cyano groups must be taken into account.

Electrophilic Aromatic Substitution Reactivity (considering ring deactivation)

The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. numberanalytics.com In the context of the isoquinoline ring system, which is already less reactive than benzene (B151609) towards electrophiles, the presence of both a nitro and a cyano group renders the ring highly electron-deficient. youtube.comyoutube.com

Therefore, electrophilic aromatic substitution on this compound is expected to be challenging and require harsh reaction conditions. makingmolecules.commasterorganicchemistry.com Any substitution would likely occur on the benzene ring portion of the isoquinoline, at positions less deactivated by the electron-withdrawing groups. The precise location of substitution would be influenced by the combined directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. youtube.com

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful methods for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and they represent a key strategy for the advanced derivatization of this compound. icmpp.roresearchgate.netresearchgate.net These reactions typically involve a transition-metal catalyst, most commonly palladium, and the coupling of an organometallic reagent with an organic halide or pseudohalide. icmpp.roresearchgate.net

For this compound, a halogen atom would first need to be introduced onto the isoquinoline ring to serve as a handle for cross-coupling. Given the deactivated nature of the ring, this would likely be achieved through nucleophilic aromatic substitution of a suitable leaving group or through other specialized synthetic routes. Once a halo-substituted derivative is obtained, a variety of cross-coupling reactions can be envisioned.

Table 2: Potential Cross-Coupling Reactions for Functionalized this compound Derivatives

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Pd catalyst, Base |

| Stille Coupling | Organotin Reagent | C-C | Pd catalyst |

| Heck Coupling | Alkene | C-C | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Base |

| Buchwald-Hartwig Etherification | Alcohol | C-O | Pd catalyst, Base |

This table outlines potential cross-coupling reactions that could be applied to a halogenated derivative of this compound to introduce further diversity.

The successful implementation of these cross-coupling reactions would provide access to a wide range of novel isoquinoline derivatives with tailored electronic and steric properties, expanding the chemical space accessible from the this compound starting material.

Mechanistic Investigations of 7 Nitroisoquinoline 1 Carbonitrile Transformations

Elucidation of Elementary Steps and Reaction Intermediates

The transformation of 7-Nitroisoquinoline-1-carbonitrile into other chemical entities would proceed through a series of elementary steps, which are the individual, fundamental stages of a chemical reaction. These steps would involve the formation and breaking of chemical bonds and the generation of transient species known as reaction intermediates. The identification of these intermediates, which could include carbocations, carbanions, radicals, or other reactive species, is crucial for a complete understanding of the reaction pathway. However, no experimental or computational studies have been published that identify or characterize the specific intermediates involved in the reactions of this compound.

Kinetic and Thermodynamic Analyses of Reaction Pathways

A thorough mechanistic investigation would involve a detailed analysis of the kinetics and thermodynamics of the reaction pathways.

Kinetic Analysis: This would focus on the rate of the reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. The determination of the rate law, which mathematically describes the reaction rate's dependence on reactant concentrations, provides insights into the composition of the transition state of the rate-determining step.

Thermodynamic Analysis: This would examine the energy changes that occur during the reaction. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction would determine the spontaneity and position of the equilibrium.

Currently, there is no available data on the rate constants, activation energies, or thermodynamic parameters for any transformation involving this compound.

Catalytic Mechanisms and Ligand Effects in Metal-Mediated Processes

Many chemical transformations are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy. In the context of this compound, metal-mediated processes could play a significant role in its functionalization. The mechanism of such catalytic reactions, including the coordination of the substrate to the metal center, oxidative addition, reductive elimination, and the influence of ligands on the catalyst's activity and selectivity, would be of great interest. The specific catalytic systems and the mechanistic details of their interaction with this compound have not been reported.

Computational and Theoretical Studies on 7 Nitroisoquinoline 1 Carbonitrile

Quantum Chemical Characterization

Quantum chemical methods are instrumental in painting a detailed picture of a molecule's electronic landscape and its inherent reactivity. For 7-Nitroisoquinoline-1-carbonitrile, these studies would typically be performed using Density Functional Theory (DFT), a robust method for balancing computational cost and accuracy.

The electronic properties of a molecule are fundamental to its chemical behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the isoquinoline (B145761) ring system, while the LUMO is likely to be localized on the nitro group and the cyano group, both of which are strong electron-withdrawing groups. This distribution would indicate that the molecule is a good electron acceptor.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. The MEP map helps in identifying the regions that are rich or poor in electrons. In the MEP of this compound, the regions around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group would exhibit a negative potential (typically colored in shades of red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the isoquinoline ring would show a positive potential (colored in blue), marking them as sites for potential nucleophilic interaction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.3 | Indicates good kinetic stability |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. arxiv.org

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. A large value indicates high stability and low reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electronegativity (χ) measures the power of a molecule to attract electrons and is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

For this compound, the presence of the nitro and cyano groups is expected to result in a high electrophilicity index, making it a strong electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.15 eV | High stability |

| Chemical Softness (S) | 0.465 eV⁻¹ | Moderate polarizability |

| Electronegativity (χ) | 5.35 eV | High electron-attracting power |

| Electrophilicity Index (ω) | 6.67 eV | Strong electrophile |

While the isoquinoline ring system is rigid, the nitro group can rotate relative to the ring. Computational methods can be used to perform a conformational analysis to identify the most stable arrangement of the atoms in space. This involves calculating the energy of the molecule for different dihedral angles of the nitro group. The resulting potential energy surface would reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as any other local minima and the energy barriers for interconversion between them. For this compound, a planar conformation where the nitro group is coplanar with the isoquinoline ring is expected to be the most stable due to extended conjugation.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (O-N-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° (Planar) | 0.0 | Most Stable |

| 45° | 2.5 | Less Stable |

| 90° (Perpendicular) | 5.0 | Transition State for Rotation |

Mechanistic Insights from Computational Modeling

Beyond static properties, computational chemistry can simulate chemical reactions, providing deep insights into reaction mechanisms that can be difficult to obtain experimentally.

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state before forming products. Computational modeling can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction energy barrier. A lower activation energy implies a faster reaction.

For a reaction involving this compound, such as a nucleophilic aromatic substitution where a nucleophile replaces the nitro group, computational chemists would model the reaction pathway, identify the transition state structure, and calculate the activation energy. This would help in understanding the feasibility and kinetics of the reaction.

Table 4: Hypothetical Activation Energy for a Nucleophilic Aromatic Substitution on this compound

| Reaction | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nu + 7-NIQN-CN | 7-NIQN-CN + OH⁻ | 15.2 | 15.2 |

In cases where a reaction is catalyzed, computational modeling can be used to simulate the entire catalytic cycle. This involves modeling each step of the cycle, including substrate binding, the chemical transformation, and product release. Such simulations are invaluable for understanding how the catalyst functions and for designing more efficient catalysts.

Table 5: Hypothetical Solvent Effects on the Rate Constant of a Reaction involving this compound

| Solvent | Dielectric Constant | Relative Rate Constant (k/k₀) |

|---|---|---|

| Hexane (non-polar) | 1.9 | 1 |

| Dichloromethane (polar aprotic) | 9.1 | 50 |

| Water (polar protic) | 80.1 | 500 |

Advanced Spectroscopic Property Prediction and Validation in Reaction Studies

The elucidation of reaction mechanisms and the understanding of a molecule's electronic behavior during chemical transformations are significantly enhanced by the synergy of computational prediction and experimental spectroscopic validation. For a molecule like this compound, such studies would be critical in understanding the influence of both the electron-withdrawing nitro group and the nitrile group on the isoquinoline core.

Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectra for Mechanistic Elucidation

In the absence of specific studies on this compound, a hypothetical application of computational methods can be considered. DFT calculations would be the standard approach for predicting its vibrational and NMR spectra.

Vibrational Spectroscopy (IR and Raman)

A computational analysis would predict the characteristic vibrational frequencies of this compound. Key vibrational modes of interest would include:

Nitrile (C≡N) stretch: A strong, sharp absorption band in the infrared (IR) spectrum, typically in the range of 2220-2260 cm⁻¹. The exact position would be sensitive to the electronic effects of the nitro group and the isoquinoline ring.

Nitro (NO₂) symmetric and asymmetric stretches: These would appear as two distinct, strong bands in the IR spectrum, generally around 1500-1570 cm⁻¹ (asymmetric) and 1335-1380 cm⁻¹ (symmetric). Their frequencies would provide insight into the electronic environment of the nitro group.

Aromatic C-H and C=C/C=N stretches: These would populate the fingerprint region of the spectrum, and their precise positions and intensities, as predicted by DFT, could be correlated with the substitution pattern on the isoquinoline ring.

A data table of hypothetical predicted vibrational frequencies for this compound, based on typical ranges for its functional groups, is presented below. It is crucial to note that these are not based on actual published research for this specific molecule.

| Functional Group | Predicted Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Nitrile | C≡N stretch | 2220 - 2260 |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1570 |

| Nitro | Symmetric NO₂ stretch | 1335 - 1380 |

| Aromatic | C=C/C=N ring stretches | 1400 - 1600 |

| Aromatic | C-H out-of-plane bends | 700 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts via computational methods like the Gauge-Including Atomic Orbital (GIAO) approach would be instrumental. The electron-withdrawing nature of both the nitro and nitrile groups would be expected to significantly influence the chemical shifts of the protons and carbons on the isoquinoline ring, leading to a downfield shift of the aromatic signals compared to unsubstituted isoquinoline.

A hypothetical table of predicted ¹H NMR chemical shifts is provided below to illustrate the expected trends. These values are speculative and not derived from specific computational studies on this compound.

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | > 8.5 | d |

| H-4 | > 8.0 | d |

| H-5 | > 8.0 | d |

| H-6 | > 7.5 | t |

| H-8 | > 8.5 | d |

UV-Vis Spectroscopy for Electronic Transitions during Reactions

Time-Dependent DFT (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would reveal the energies and characteristics of its principal electronic transitions.

The presence of the nitro group, a strong chromophore, and the extended π-system of the isoquinoline ring would likely result in absorption bands in the UV-A or visible region. The predicted electronic transitions would likely be of a π → π* nature, with potential contributions from n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Studying the changes in the UV-Vis spectrum during a reaction would provide real-time information on the consumption of reactants and the formation of intermediates and products. For instance, a reaction involving the reduction of the nitro group would lead to a significant blue shift in the absorption maximum, as the strong electron-withdrawing character of the nitro group is diminished.

A hypothetical table of predicted electronic transitions for this compound is shown below. These are illustrative and not based on published data.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| π → π | ~320-350 | > 0.1 |

| π → π | ~280-300 | > 0.2 |

| n → π* | ~380-420 | < 0.01 |

Applications of 7 Nitroisoquinoline 1 Carbonitrile As a Versatile Synthetic Building Block

Strategic Intermediate in the Construction of Complex Organic Molecules

The strategic placement of the nitro and nitrile functionalities on the isoquinoline (B145761) framework renders 7-nitroisoquinoline-1-carbonitrile a key intermediate for the synthesis of more complex molecular architectures. The nitrile group, in particular, is a versatile functional group that can undergo a range of transformations. libretexts.orgbritannica.com It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. britannica.comlibretexts.org These transformations allow for the introduction of new functionalities and the extension of the molecular scaffold.

For instance, the reduction of the nitro group to an amine provides a handle for further derivatization, such as in the synthesis of various 7-aminoquinoline (B1265446) derivatives. nih.gov These derivatives are of interest due to their potential applications in medicinal chemistry and materials science. Research has shown that isoquinoline derivatives can serve as scaffolds for developing new antibacterial agents. mdpi.com

The general reactivity of nitriles is well-established in organic chemistry. They can be prepared from amides or through nucleophilic substitution reactions and can subsequently be converted into a variety of other functional groups. youtube.com This versatility is central to the utility of this compound in multi-step syntheses.

Table 1: Key Transformations of the Nitrile Group

| Starting Material | Reagents and Conditions | Product Functional Group |

| R-C≡N | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (R-COOH) |

| R-C≡N | 1. LiAlH₄, 2. H₂O | Primary Amine (R-CH₂NH₂) |

| R-C≡N | 1. Grignard Reagent (R'MgBr), 2. H₃O⁺ | Ketone (R-CO-R') |

| R-C≡N | 1. DIBAL-H, 2. H₂O | Aldehyde (R-CHO) |

This table presents common transformations of the nitrile functional group, which are applicable to this compound, allowing for its conversion into other key intermediates.

Precursor for Advanced Materials (e.g., Dyes, Pigments, Functional Polymers)

The extended π-system of the isoquinoline core, combined with the electronic effects of the nitro and amino (after reduction) groups, suggests that derivatives of this compound could find applications as advanced materials. For example, related quinoline (B57606) and isoquinoline derivatives have been investigated for their fluorescent properties. nih.govrsc.org The presence of electron-donating (amine) and electron-withdrawing (nitrile) groups can lead to intramolecular charge-transfer (ICT) characteristics, which are often associated with interesting photophysical properties, such as large Stokes shifts and solvatochromism. nih.gov

While direct studies on this compound as a precursor for dyes, pigments, or functional polymers are not extensively documented in publicly available research, the synthesis of related 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives has been shown to yield compounds with full-color-tunable solid-state emissions and mechanofluorochromic activities. rsc.org This indicates the potential of the broader isoquinoline-carbonitrile scaffold in the development of novel fluorescent materials. The general class of quinoline derivatives is recognized for its importance in creating functional materials. nih.gov

Utility in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is an approach in chemical synthesis that aims to create structurally diverse small molecules to probe biological space and identify new bioactive compounds. nih.govrsc.orgcam.ac.ukfrontiersin.org The core principle of DOS is to generate a wide range of molecular scaffolds from a common starting material or a set of building blocks. cam.ac.uk

This compound, with its multiple functional groups, is a prime candidate for use in DOS. The nitro and nitrile groups can be selectively or sequentially modified to create a library of related but structurally distinct molecules. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. acs.org Concurrently, the nitrile group can be transformed into an acid, amine, or ketone, further expanding the diversity of the resulting compounds. britannica.com This multi-directional reactivity allows for the rapid generation of a chemical library with significant appendage and functional group diversity, starting from a single, complex core structure. The generation of chemical libraries is a key strategy in the search for new lead molecules in drug discovery. nih.gov

Future Research Directions and Overarching Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 7-Nitroisoquinoline-1-carbonitrile is the development of a robust and environmentally benign synthetic route. Traditional methods for synthesizing substituted isoquinolines often require harsh conditions, multi-step procedures, and generate significant chemical waste. bohrium.com Future research must prioritize modern, sustainable approaches.

Key areas of focus should include:

Regioselective Nitration: Achieving selective nitration at the C7-position of an isoquinoline-1-carbonitrile (B74398) precursor is a significant hurdle. Electrophilic nitration of the isoquinoline (B145761) ring can lead to a mixture of isomers, complicating purification and reducing yields. Research into directing group strategies or novel catalytic systems that favor the C7-position is essential for an efficient synthesis.

Green Chemistry Principles: The development of synthetic protocols that adhere to the principles of green chemistry is paramount. tandfonline.com This includes the use of less toxic reagents, solvent-free reaction conditions, and catalytic methods to improve atom economy. tandfonline.comresearchgate.net For instance, exploring multicomponent reactions where the isoquinoline core is assembled in a single step from simple precursors could offer a more sustainable pathway. tandfonline.com The use of alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction times and improve yields, also warrants investigation. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Anticipated Challenges | Relevant Precedents |

|---|---|---|---|

| Linear Synthesis via Nitration | Conceptually straightforward. | Poor regioselectivity, harsh acidic conditions, low yield of the desired 7-nitro isomer. | Nitration of quinoline (B57606) and isoquinoline derivatives often yields mixtures. rsc.orgrsc.org |

| Convergent/Multicomponent Reactions | High atom economy, reduced step count, operational simplicity. | Identification of suitable starting materials and catalysts to control regiochemistry. | Solvent-free synthesis of isoquinazoline derivatives. tandfonline.com |

| Transition-Metal Catalyzed C-H Functionalization | Direct installation of functional groups on a pre-formed ring, high efficiency. | Catalyst cost, removal of metal traces from the product, directing group required. | Ruthenium and Rhodium-catalyzed synthesis of isoquinolines. bohrium.comorganic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electron-deficient nature of the this compound ring system, amplified by two powerful electron-withdrawing groups, suggests a unique reactivity profile that is largely unexplored. Future research should focus on harnessing these electronic properties to forge new chemical bonds and create complex molecular architectures.

A key area for investigation is the C-H functionalization of the isoquinoline core. The nitro group strongly activates the ring towards nucleophilic attack, potentially enabling reactions that are difficult to achieve with less-substituted isoquinolines. The exploration of Nucleophilic Aromatic Substitution of Hydrogen (SNH) reactions could provide a direct route to functionalize the ring at positions activated by the nitro group. This could allow for the introduction of carbon, nitrogen, or oxygen nucleophiles, rapidly building molecular complexity from the this compound core.

Furthermore, the interplay between the nitrile and nitro groups could lead to unprecedented cycloaddition or ring-transformation reactions. Investigating the behavior of this compound under various reaction conditions (e.g., thermal, photochemical, catalytic) may reveal novel reaction pathways, expanding the synthetic chemist's toolkit for modifying the isoquinoline scaffold. rsc.org

Synergistic Integration of Experimental and Advanced Computational Approaches for Predictive Synthesis

To accelerate the development and understanding of this compound, a close integration of experimental work and computational chemistry is essential. acs.org Modern computational tools can provide deep insights into reaction mechanisms, predict reactivity, and guide experimental design, thereby saving significant time and resources. connectgalaxy.comnih.gov

Future research should employ a synergistic workflow:

In Silico Prediction: Utilize computational methods like Density Functional Theory (DFT) to model the electronic structure of this compound. iastate.edu This can predict the most likely sites for electrophilic and nucleophilic attack, calculate the energies of reaction intermediates, and forecast the outcomes of potential reactions. acs.orgmit.edu

Guided Experimentation: Use the computational predictions to design and prioritize experiments. For example, if calculations suggest a specific position on the ring is highly activated for SNH, experimental efforts can be focused on that transformation. mit.edu

Iterative Refinement: The results from laboratory experiments can then be used to refine and validate the computational models. acs.org This iterative loop of prediction, experimentation, and refinement creates a powerful engine for discovery, enabling a more rational and efficient exploration of the compound's chemical space. jddhs.com Machine learning algorithms could also be trained on both computational and experimental data to predict reaction outcomes or identify promising new synthetic routes. nih.gov

Table 2: Proposed Integrated Workflow for Investigating this compound

| Phase | Computational Task | Experimental Task | Desired Outcome |

|---|---|---|---|

| 1. Synthesis Planning | Model reaction pathways for various synthetic routes to predict feasibility and regioselectivity. | Synthesize starting materials and test predicted reaction conditions. | An optimized, high-yield synthesis of the target compound. |

| 2. Reactivity Mapping | Calculate molecular orbital energies and electrostatic potential to predict reactive sites. | Screen a variety of nucleophiles and electrophiles to test reactivity predictions. | A comprehensive map of the compound's chemical behavior. |

| 3. Mechanism Elucidation | Compute transition state structures and reaction energy profiles for observed transformations. | Conduct kinetic studies and isolate reaction intermediates to validate proposed mechanisms. | A deep understanding of how the compound reacts, enabling rational design of new transformations. |

By addressing these challenges through a combination of innovative synthetic strategies, bold reactivity studies, and a powerful synergy between computational and experimental methods, the scientific community can unlock the full potential of this compound as a valuable building block in chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Nitroisoquinoline-1-carbonitrile to ensure high yield and purity?

- Methodological Answer : Focus on reaction stoichiometry, solvent selection, and temperature control. For example, nitro-substituted isoquinoline derivatives often require inert atmospheres (e.g., nitrogen) to prevent side reactions. Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification . Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Look for diagnostic peaks: the nitrile group (C≡N) typically appears at ~110-120 ppm in C NMR. Aromatic protons in the isoquinoline ring show splitting patterns consistent with substitution (e.g., para-nitro groups cause distinct deshielding) .

- IR Spectroscopy : Confirm the presence of -NO (asymmetric stretching ~1520 cm, symmetric ~1350 cm) and C≡N (~2240 cm) .

- Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., calculated for CHNO: [M+H] = 200.0455). Fragmentation patterns should align with known nitro-cyano derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation if NMR is ambiguous) .

- Step 2 : Compare experimental C NMR shifts with computational predictions (DFT calculations) to identify discrepancies caused by solvent effects or tautomerism .

- Step 3 : Replicate synthesis under controlled conditions to rule out batch-specific impurities .

Q. What experimental design strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Include a Pd-free reaction to confirm metal-catalyzed pathways.

- Variable Screening : Test bases (e.g., KCO vs. CsCO), ligands (e.g., XPhos vs. SPhos), and solvents (DMF vs. toluene) to optimize turnover.

- Kinetic Studies : Use in-situ IR or HPLC to track intermediate formation and reaction rates .

Q. How should researchers address discrepancies between computational predictions and experimental results for the electronic properties of this compound?

- Methodological Answer :

- Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model nitro and cyano groups.

- Experimental Validation : Measure redox potentials (cyclic voltammetry) and compare with HOMO/LUMO gaps from DFT. Adjust solvation models in simulations if experimental vs. calculated band gaps diverge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.